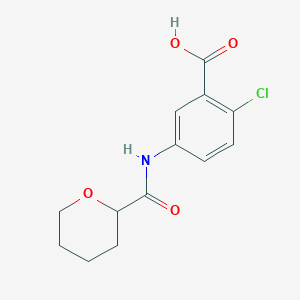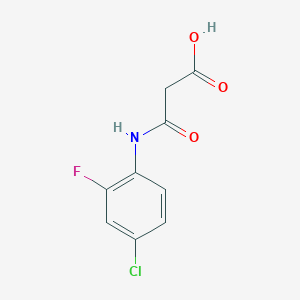
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs) and its potential therapeutic applications in treating metabolic disorders.
作用机制
Clofibric acid activates PPARs by binding to their ligand-binding domain. This leads to a conformational change in the receptor, which allows it to bind to DNA and regulate gene expression. The genes regulated by PPARs are involved in various metabolic pathways, including fatty acid oxidation, glucose metabolism, and inflammation.
Biochemical and physiological effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. These include:
- Reduction in triglyceride and cholesterol levels
- Improvement in insulin sensitivity
- Reduction in inflammation
- Stimulation of fatty acid oxidation
- Regulation of glucose metabolism
- Modulation of immune response
实验室实验的优点和局限性
One advantage of using 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid in lab experiments is its ability to activate PPARs, which makes it a useful tool for studying the metabolic pathways regulated by these receptors. However, one limitation is that it can also activate other nuclear receptors, which can complicate the interpretation of results. Another limitation is that this compound acid is not specific to any one PPAR isoform, so it can activate all three isoforms (PPARα, PPARβ/δ, and PPARγ).
未来方向
There are several future directions for research on 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid acid. Some possible areas of investigation include:
- Developing more specific PPAR activators that target individual isoforms
- Investigating the potential therapeutic applications of this compound acid in treating metabolic disorders
- Studying the effects of this compound acid on other metabolic pathways, such as autophagy and mitochondrial function
- Exploring the potential of this compound acid as a tool for studying the role of PPARs in cancer and other diseases.
Conclusion:
In conclusion, this compound, or this compound acid, is a chemical compound that has a wide range of scientific research applications. It is a PPAR activator that has potential therapeutic applications in treating metabolic disorders. Its mechanism of action involves the regulation of gene expression in metabolic pathways, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many future directions for research on this compound acid that could lead to new insights into its potential therapeutic applications.
合成方法
The synthesis of 2-Chloro-5-(oxane-2-carbonylamino)benzoic acid involves the reaction of 2-chlorobenzoic acid with oxalyl chloride to form the acid chloride intermediate. This intermediate is then reacted with 2-oxazolidone to form the final product, this compound acid. The reaction mechanism involves the formation of an amide bond between the acid chloride and the oxazolidone ring.
科学研究应用
2-Chloro-5-(oxane-2-carbonylamino)benzoic acid is widely used in scientific research as a PPAR activator. PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. Activation of PPARs by this compound acid has been shown to reduce triglyceride and cholesterol levels, improve insulin sensitivity, and reduce inflammation. Clofibric acid has also been shown to have potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease.
属性
IUPAC Name |
2-chloro-5-(oxane-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-10-5-4-8(7-9(10)13(17)18)15-12(16)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFJRYLMAMQJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


